![molecular formula C10H9BrO B14363070 Benzene, [(4-bromo-2-butynyl)oxy]- CAS No. 90772-50-2](/img/structure/B14363070.png)
Benzene, [(4-bromo-2-butynyl)oxy]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzene, [(4-bromo-2-butynyl)oxy]- is an organic compound with the molecular formula C10H9BrO It features a benzene ring substituted with a 4-bromo-2-butynyl group through an ether linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, [(4-bromo-2-butynyl)oxy]- typically involves the reaction of 4-bromo-2-butyne with phenol in the presence of a base. The reaction proceeds via nucleophilic substitution, where the phenoxide ion attacks the bromoalkyne, resulting in the formation of the ether linkage .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, ensuring proper handling of reagents and optimization of reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
Benzene, [(4-bromo-2-butynyl)oxy]- can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.
Oxidation: The compound can be oxidized to introduce functional groups at the benzylic position.
Reduction: The triple bond in the butynyl group can be reduced to a double or single bond.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are common.
Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.
Major Products Formed
Nucleophilic Substitution: Products depend on the nucleophile used, such as phenols or amines.
Oxidation: Products include benzoic acid derivatives.
Reduction: Products include alkenes or alkanes, depending on the extent of reduction.
Aplicaciones Científicas De Investigación
Benzene, [(4-bromo-2-butynyl)oxy]- has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and in the study of reaction mechanisms.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Benzene, [(4-bromo-2-butynyl)oxy]- involves its interaction with various molecular targets. The bromo group can participate in nucleophilic substitution reactions, while the butynyl group can undergo addition reactions. These interactions can lead to the formation of new chemical bonds and the modification of existing structures .
Comparación Con Compuestos Similares
Similar Compounds
Benzene, (4-bromobutoxy)-: Similar structure but with a saturated butyl group instead of the butynyl group.
Phenoxybutyl bromide: Another ether with a different substitution pattern.
Uniqueness
Benzene, [(4-bromo-2-butynyl)oxy]- is unique due to the presence of the triple bond in the butynyl group, which provides additional reactivity and potential for further functionalization compared to similar compounds .
Propiedades
Número CAS |
90772-50-2 |
|---|---|
Fórmula molecular |
C10H9BrO |
Peso molecular |
225.08 g/mol |
Nombre IUPAC |
4-bromobut-2-ynoxybenzene |
InChI |
InChI=1S/C10H9BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h1-3,6-7H,8-9H2 |
Clave InChI |
KTJBGSVFWIYEOM-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)OCC#CCBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


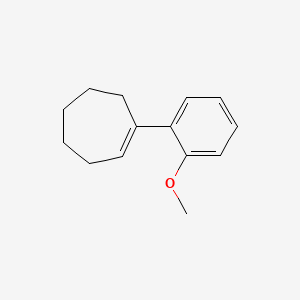
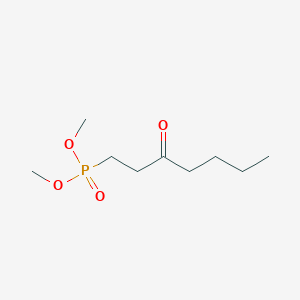
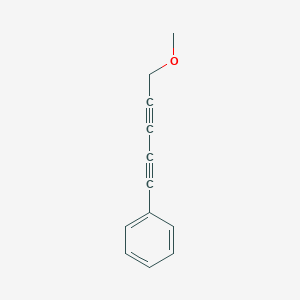
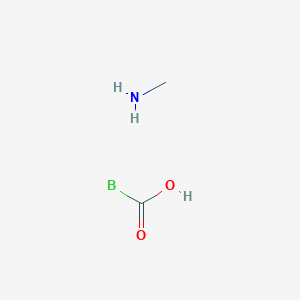
![3-[2-(Diethylamino)ethenyl]-6-methyl-1-oxoquinoxalin-1-ium-4(1H)-olate](/img/structure/B14362994.png)
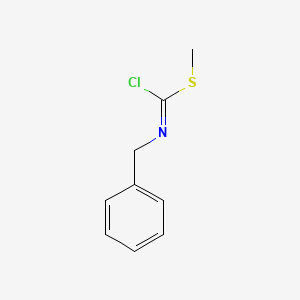

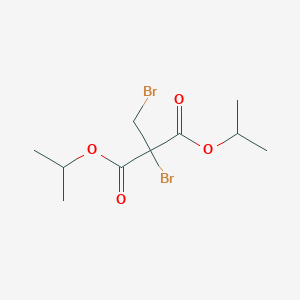

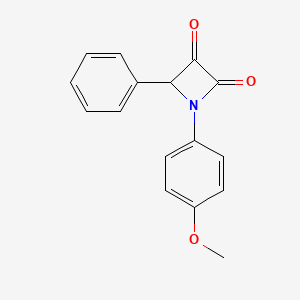
![1,1'-{Disulfanediylbis[(2-methylpropane-2,1-diyl)sulfanediylmethylene]}dibenzene](/img/structure/B14363023.png)

![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)
![Dichloro[(trichloromethyl)thio]methanesulfenyl chloride](/img/structure/B14363057.png)
